[2-(1,3-Benzothiazol-2-yl)phenyl]methanol
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Overview
Description
(2-(benzo[d]thiazol-2-yl)phenyl)methanol is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzo[d]thiazol-2-yl)phenyl)methanol typically involves the reaction of 2-aminobenzothiazole with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include the use of ethanol as a solvent and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of (2-(benzo[d]thiazol-2-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(benzo[d]thiazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: The major product is (2-(benzo[d]thiazol-2-yl)phenyl)ketone.
Reduction: The major product is (2-(benzo[d]thiazol-2-yl)phenyl)amine.
Substitution: Various substituted derivatives of (2-(benzo[d]thiazol-2-yl)phenyl)methanol can be formed depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, (2-(benzo[d]thiazol-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology
In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains, as well as exhibiting cytotoxic effects against cancer cell lines.
Medicine
In medicinal chemistry, (2-(benzo[d]thiazol-2-yl)phenyl)methanol is explored for its potential as a therapeutic agent. Its derivatives have been investigated for their anti-inflammatory, analgesic, and neuroprotective effects. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, (2-(benzo[d]thiazol-2-yl)phenyl)methanol is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2-(benzo[d]thiazol-2-yl)phenyl)methanol involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The compound’s ability to interact with DNA and proteins also contributes to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (2-(benzo[d]thiazol-2-yl)phenyl)amine
- (2-(benzo[d]thiazol-2-yl)phenyl)ketone
- (2-(benzo[d]thiazol-2-yl)phenyl)acetic acid
Uniqueness
(2-(benzo[d]thiazol-2-yl)phenyl)methanol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C14H11NOS |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C14H11NOS/c16-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)17-14/h1-8,16H,9H2 |
InChI Key |
KZYPVFOGJLWMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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